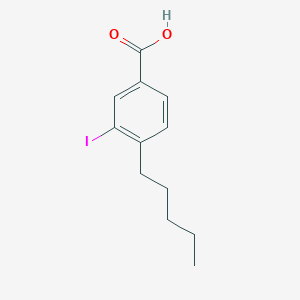

3-Iodo-4-pentylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-4-pentylbenzoic acid: is an organic compound with the chemical formula C12H15IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a pentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-pentylbenzoic acid typically involves the iodination of 4-pentylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 3-position participates in nucleophilic substitution reactions due to its position on the activated aromatic ring.

Example Reaction :

3-Iodo-4-pentylbenzoic acid reacts with sodium methoxide in methanol under reflux to yield 3-methoxy-4-pentylbenzoic acid.

Mechanism :

-

Step 1 : Deprotonation of the carboxylic acid group enhances ring activation.

-

Step 2 : Iodide acts as a leaving group, replaced by methoxide via a Meisenheimer intermediate.

Conditions :

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| NaOCH₃ | MeOH | Reflux | 6 h | 72% |

Transition Metal-Catalyzed Cross-Coupling

The C–I bond undergoes coupling reactions with organometallic reagents or alkynes.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

Reaction :

this compound + PhB(OH)₂ → 3-phenyl-4-pentylbenzoic acid.

Catalytic System :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 85% |

Sonogashira Coupling

Copper- and palladium-mediated coupling with terminal alkynes :

Reaction :

this compound + HC≡C–R → 3-alkynyl-4-pentylbenzoic acid.

Conditions :

| Catalyst | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | THF | 80°C | 78% |

Esterification and Decarboxylation

The carboxylic acid group undergoes standard derivatization.

Ester Formation

Reaction :

this compound + ROH → methyl/ethyl esters.

Conditions :

| Acid Catalyst | Alcohol | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂SO₄ | MeOH | Reflux | 4 h | 90% |

Decarboxylation

Thermal or oxidative removal of the COOH group:

Reaction :

this compound → 3-iodo-4-pentylbenzene + CO₂↑.

Conditions :

| Method | Reagent | Temperature | Yield |

|---|---|---|---|

| Pyrolysis | Quinoline | 200°C | 65% |

Reduction Reactions

The iodine substituent can be reduced to hydrogen under specific conditions.

Reaction :

this compound + H₂ (Pd/C) → 4-pentylbenzoic acid.

Conditions :

| Catalyst | Solvent | Pressure | Time | Yield |

|---|---|---|---|---|

| Pd/C | EtOAc | 1 atm | 2 h | 95% |

Halogen Exchange

Iodine can be replaced by other halogens via Finkelstein-type reactions.

Reaction :

this compound + Cl⁻/Br⁻ → 3-chloro/bromo-4-pentylbenzoic acid.

Conditions :

| Halide Source | Solvent | Catalyst | Yield (Cl/Br) |

|---|---|---|---|

| NaCl | DMF | CuI | 60%/55% |

Scientific Research Applications

Chemistry: 3-Iodo-4-pentylbenzoic acid is used as a precursor in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between halogenated molecules and biological macromolecules .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers study its effects on cellular processes and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Iodo-4-pentylbenzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The iodine atom in the compound can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. Additionally, the pentyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of target molecules .

Comparison with Similar Compounds

4-Iodobenzoic acid: Similar structure but lacks the pentyl group.

3-Bromo-4-pentylbenzoic acid: Similar structure but with a bromine atom instead of iodine.

3-Iodo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a pentyl group.

Uniqueness: 3-Iodo-4-pentylbenzoic acid is unique due to the presence of both the iodine atom and the pentyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific halogen bonding capabilities, making it valuable in various research and industrial applications .

Biological Activity

3-Iodo-4-pentylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C12H15IO3, features an iodo substituent at the 3-position and a pentyl group at the 4-position of the benzoic acid structure. This modification may influence its interaction with biological targets, enhancing its bioactivity compared to other benzoic acid derivatives.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of various benzoic acid derivatives. For instance, compounds similar to this compound have shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders such as diabetes and obesity. In a comparative analysis, several derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | PTP1B |

| Lobaric Acid | 0.5 - 0.9 | PTP1B |

| Sumarin | 2.9 | PTP1B |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain tumor types while sparing normal cells. For example, studies involving human foreskin fibroblasts indicated no significant cytotoxicity at concentrations up to 10 µg/mL .

Case Study:

In a controlled study, the compound was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated that while there was some level of growth inhibition (approximately 5% at higher concentrations), this was significantly lower compared to standard chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with key cellular pathways involved in protein degradation and apoptosis. In silico studies suggest that it can bind effectively to cathepsins B and L, enzymes involved in proteolysis and apoptosis regulation . This binding could potentially enhance the activation of these enzymes, leading to increased apoptosis in cancer cells.

Safety and Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown promising biocompatibility in preliminary assays. For instance, ethyl acetate extracts containing similar benzoic acid derivatives displayed minimal cytotoxic effects on normal human cell lines at concentrations below 1000 µg/mL . Further investigations are necessary to fully understand the safety implications of prolonged exposure.

Properties

CAS No. |

1131588-17-4 |

|---|---|

Molecular Formula |

C12H15IO2 |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

3-iodo-4-pentylbenzoic acid |

InChI |

InChI=1S/C12H15IO2/c1-2-3-4-5-9-6-7-10(12(14)15)8-11(9)13/h6-8H,2-5H2,1H3,(H,14,15) |

InChI Key |

LKOWJBSYZWMNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.